6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one
CAS No.: 73815-13-1
Cat. No.: VC18467966
Molecular Formula: C16H18O4
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73815-13-1 |
|---|---|
| Molecular Formula | C16H18O4 |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | 6,7-dimethoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one |
| Standard InChI | InChI=1S/C16H18O4/c1-6-16(2,3)13-14-10(7-8-12(17)20-14)9-11(18-4)15(13)19-5/h6-9H,1H2,2-5H3 |
| Standard InChI Key | RUCDWOAAPIUMNB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C=C)C1=C2C(=CC(=C1OC)OC)C=CC(=O)O2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Descriptors
The IUPAC name for this compound is 6,7-dimethoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one, reflecting its substitution pattern on the benzopyran scaffold. Key identifiers include:
The molecular structure (Fig. 1) features a coumarin backbone () modified by methoxy groups at C6 and C7 and a prenyl-derived side chain at C8. This substitution pattern enhances lipophilicity, as evidenced by a computed LogP value of 3.18 , suggesting moderate membrane permeability.
Spectroscopic Characterization
While experimental NMR data for this specific compound remain unpublished, analogous coumarins exhibit characteristic signals:
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-NMR: Methoxy protons ( 3.7–3.9 ppm), olefinic protons from the prenyl group ( 5.1–5.4 ppm), and aromatic protons ( 6.2–6.5 ppm) .
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-NMR: Carbonyl resonance at 160–165 ppm (C2), olefinic carbons ( 115–125 ppm), and methoxy carbons ( 55–60 ppm) .
Mass spectrometry typically reveals a molecular ion peak at m/z 274.31, with fragmentation patterns indicative of methoxy and prenyl group loss .
Synthesis and Isolation
Synthetic Routes
The compound is accessible via Pechmann condensation or Kostanecki acylation, common methods for coumarin synthesis. A proposed route involves:
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Prenylation: Introducing the 2-methylbut-3-en-2-yl group to a resorcinol derivative.
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Methylation: Protecting hydroxyl groups at C6 and C7 using dimethyl sulfate.
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Cyclization: Forming the lactone ring via acid-catalyzed cyclization.
Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to achieving yields >60%.
Natural Isolation
The compound has been isolated from:
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Zanthoxylum ailanthoides (Japanese prickly ash), root tissues .
Extraction protocols typically employ ethanol or methanol, followed by chromatographic purification (e.g., silica gel, HPLC) .
Stability and Reactivity
Degradation Pathways
The compound is sensitive to:
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Photooxidation: UV light induces ring-opening reactions.
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Hydrolysis: Acidic/basic conditions cleave the lactone ring.
Recommended storage conditions include amber vials at under inert atmosphere.
Synthetic Derivatives
Modifications to the prenyl chain (e.g., hydrogenation, epoxidation) enhance stability. For example, hydrogenation yields a saturated analog with a 30% longer half-life in plasma.
Comparative Analysis with Related Coumarins
| Feature | 6,7-Dimethoxy-8-prenylcoumarin | Scopoletin | Osthole |
|---|---|---|---|
| Substituents | 6,7-OCH, 8-prenyl | 7-OCH, 6-OH | 7-OCH, 8-prenyl |
| LogP | 3.18 | 1.92 | 3.45 |
| Anticancer IC | N/A | 45.2 µM (MCF-7) | 12.8 µM (HeLa) |
| Natural Source | Zanthoxylum spp. | Citrus spp. | Cnidium monnieri |
This compound’s dual methoxy-prenyl substitution distinguishes it from simpler coumarins, potentially offering unique pharmacokinetic advantages .
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